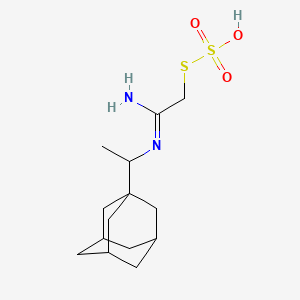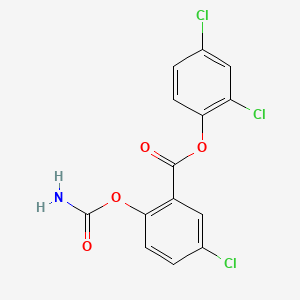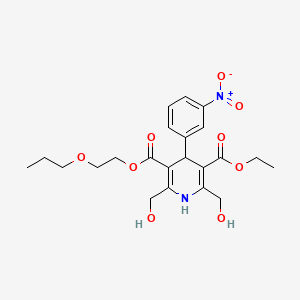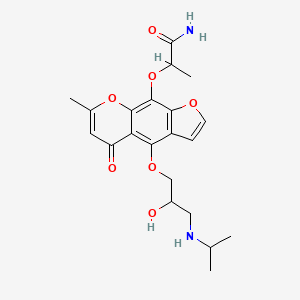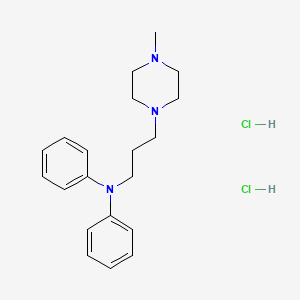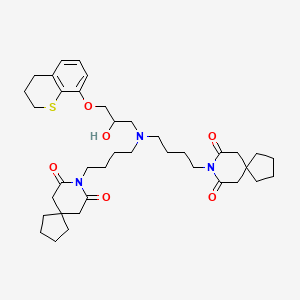
8-Azaspiro(4.5)decane-7,9-dione, 8,8'-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro(45)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
Uniqueness
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
153804-34-3 |
|---|---|
Molecular Formula |
C38H55N3O6S |
Molecular Weight |
681.9 g/mol |
IUPAC Name |
8-[4-[[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]amino]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C38H55N3O6S/c42-30(28-47-31-13-9-11-29-12-10-22-48-36(29)31)27-39(18-5-7-20-40-32(43)23-37(24-33(40)44)14-1-2-15-37)19-6-8-21-41-34(45)25-38(26-35(41)46)16-3-4-17-38/h9,11,13,30,42H,1-8,10,12,14-28H2 |
InChI Key |
FBDSOPYSQMNGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN(CCCCN3C(=O)CC4(CCCC4)CC3=O)CC(COC5=CC=CC6=C5SCCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


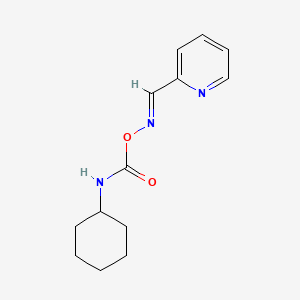
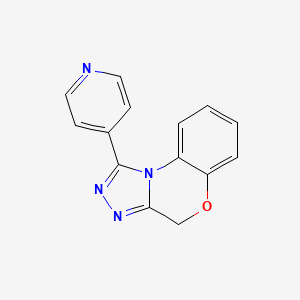
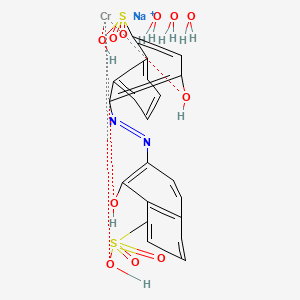
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

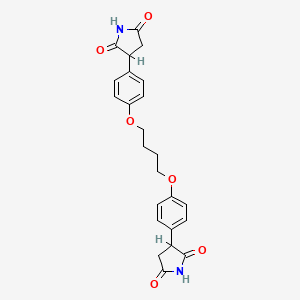

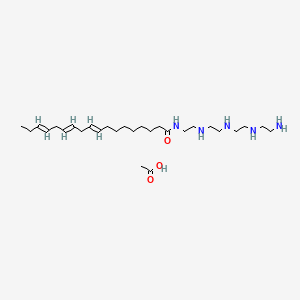
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
